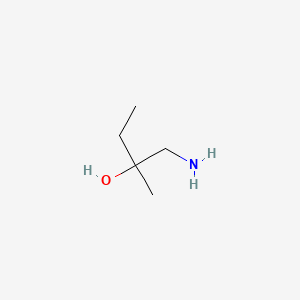

1-Amino-2-methylbutan-2-ol

Descripción

Contextualization within Amino Alcohol Chemistry Research

Amino alcohols represent a critical class of bifunctional compounds in organic chemistry. Their structure, which incorporates both a nucleophilic amino group and a hydroxyl group capable of hydrogen bonding and esterification, allows for a wide range of chemical transformations. smolecule.com This versatility makes them valuable precursors and chiral auxiliaries in the synthesis of complex organic molecules, including many biologically active compounds.

The general synthesis of amino alcohols can be achieved through methods like the Henry reaction (nitro-aldol reaction) followed by the catalytic hydrogenation of the resulting nitro alcohol. google.com In the broader context of amino alcohol research, 1-Amino-2-methylbutan-2-ol is notable for its specific structure: a tertiary alcohol adjacent to a primary aminomethyl group. This arrangement distinguishes it from structural isomers such as 3-Amino-2-methylbutan-2-ol or 4-Amino-2-methylbutan-2-ol, influencing its reactivity and stereochemical properties. sigmaaldrich.com Research often involves comparing the properties and applications of these various isomers to understand how the relative positions of the functional groups affect their chemical behavior and biological interactions.

Significance of this compound as a Research Target

The primary significance of this compound in the research community lies in its role as a synthetic intermediate. smolecule.comcymitquimica.com It is frequently utilized as a starting material or key building block in the multi-step synthesis of high-value chemical products. cymitquimica.com

A significant area of investigation involves its application in medicinal chemistry. Derivatives of this compound have shown potential in the modulation of important biological pathways. smolecule.com Specifically, compounds synthesized from this amino alcohol have been explored for their activity as modulators of tyrosine kinases, a class of enzymes crucial in cellular signaling. smolecule.com The dysregulation of these enzymes is implicated in various diseases, including cancer and neurological disorders, making kinase inhibitors a major focus of drug discovery. smolecule.com

Beyond pharmaceuticals, it is used as a general chemical reagent in organic synthesis to create other complex molecules and can be employed in the formulation of buffer solutions for biochemical research applications. smolecule.com Its utility as a research chemical is well-established. labmix24.com

Scope and Objectives of Contemporary Research on the Compound

Contemporary research on this compound is multifaceted, with several key objectives. A major focus is the development of efficient and selective synthesis methods. smolecule.com This includes traditional chemical routes as well as modern biocatalytic approaches.

Table 2: Synthesis Methodologies for this compound

| Synthesis Method | Description |

|---|---|

| Hydrogenation of Ketones | Involves the reduction of a corresponding ketone, 2-Methylbutan-2-one, using hydrogen gas in the presence of a suitable catalyst. smolecule.com |

| Alkylation of Amino Alcohols | Simpler amino alcohols can be alkylated to introduce additional methyl groups to form the target compound. smolecule.com |

| Chemoenzymatic & Biocatalytic Methods | Utilizes enzymes, such as amine dehydrogenases (AmDHs), for the reductive amination of a ketone precursor. This can offer high specificity and enantioselectivity, yielding chiral amino alcohols with conversions up to 97.1% in some studies. smolecule.com |

A second major research avenue is the exploration of its biological interactions. smolecule.com Studies aim to elucidate how this compound and its derivatives interact with specific biological targets, such as cellular receptors and enzymes. smolecule.com Understanding these molecular interactions is fundamental to its potential pharmacological applications and for optimizing its structure in drug design. smolecule.com The ultimate goal of this research is to leverage the unique chemical properties of this compound to develop new therapeutic agents and other valuable chemical products. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(2,7)4-6/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYVEOGDJNQNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965728 | |

| Record name | 1-Amino-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51411-49-5 | |

| Record name | 1-Amino-2-methyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51411-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-methylbutan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 2 Methylbutan 2 Ol

Established Synthetic Routes to 1-Amino-2-methylbutan-2-ol

Reductive Amination Strategies

Reductive amination is a prominent method for the synthesis of this compound. evitachem.com This approach typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent. libretexts.org

One specific pathway is the reductive amination of 2-hydroxy-2-methylbutanal. imreblank.chnih.gov In this process, the aldehyde group reacts with ammonia to form an intermediate imine, which is then reduced to the primary amine. Another starting material for reductive amination is 2-hydroxy-2-methylbutanenitrile, which can be reduced to form the corresponding amino alcohol.

Biocatalytic reductive amination has also emerged as a valuable technique. smolecule.com Amine dehydrogenases (AmDHs) can be employed to synthesize short chiral alkyl amines and amino alcohols with high efficiency and enantioselectivity. smolecule.comresearchgate.net For instance, wild-type AmDHs have demonstrated the ability to convert small hydroxylated ketones, achieving high conversion rates and moderate to high enantioselectivities. smolecule.com

| Starting Material | Reagent/Catalyst | Key Transformation | Reference |

| 2-Hydroxy-2-methylbutanal | Ammonia, Reducing Agent | Formation of imine followed by reduction | imreblank.chnih.gov |

| 2-Hydroxy-2-methylbutanenitrile | Reducing Agent | Reduction of nitrile to amine | |

| Hydroxylated Ketones | Amine Dehydrogenases (AmDHs) | Biocatalytic reductive amination | smolecule.comresearchgate.net |

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available chiral molecules from nature as starting materials to produce enantiomerically pure target compounds. Amino acids are a common source for this approach. smolecule.com

L-Valine, a naturally occurring amino acid, can serve as a precursor for the synthesis of related chiral amino alcohols like (S)-(+)-2-amino-3-methyl-1-butanol (valinol). vulcanchem.comwikipedia.orgsigmaaldrich.comguidechem.com The synthesis involves the reduction of the carboxylic acid group of valine to a primary alcohol. vulcanchem.comwikipedia.org While not directly yielding this compound, the principles of using chiral amino acids like valine or isoleucine can be adapted to synthesize various chiral amino alcohols. smolecule.comgoogle.com The use of a chiral pool starting material ensures the stereochemical integrity of the final product.

| Chiral Precursor | Key Reaction | Product Type | Reference |

| L-Valine | Reduction of carboxylic acid | Chiral amino alcohol (Valinol) | vulcanchem.comwikipedia.org |

| Natural Amino Acids | Various transformations | Enantiomerically pure amino alcohols | smolecule.com |

Alkylation Reactions of Related Amino Alcohols

The synthesis of this compound and its derivatives can also be achieved through the alkylation of simpler amino alcohols. smolecule.com This method involves introducing alkyl groups to a smaller amino alcohol scaffold. For instance, starting with a simpler amino alcohol, alkylation can add the necessary methyl groups to form the target compound. smolecule.com

N-alkylation reactions, where an alkyl group is added to the nitrogen atom of an amine, are a fundamental transformation in organic synthesis. beilstein-journals.orgresearchgate.net These reactions can be performed using various alkylating agents and catalysts. nih.gov While direct C-alkylation of amino alcohols can be challenging, derivatization and subsequent multi-step sequences can be employed to achieve the desired carbon skeleton.

Advanced Synthetic Approaches to this compound and its Derivatives

Stereoselective Synthesis Methodologies

The development of stereoselective methods is crucial for obtaining enantiomerically pure this compound, which is often required for pharmaceutical applications. evitachem.com Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. rsc.orgrsc.org

One strategy involves the use of chiral auxiliaries. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction and is later removed. Another approach is enantioselective catalysis, which employs a chiral catalyst to favor the formation of one enantiomer over the other.

For the synthesis of chiral amines, methods like the Mitsunobu reaction for azidation of a chiral alcohol, followed by reduction, have proven effective in producing enantiomerically pure amino compounds with high stereoselectivity. rsc.orgrsc.org Proline-mediated asymmetric Mannich reactions have also been developed for the synthesis of α-substituted β-amino secondary alcohols. tohoku.ac.jp

| Method | Key Feature | Outcome | Reference |

| Chiral Auxiliaries | Temporary chiral group to control stereochemistry | Enantiomerically enriched product | |

| Enantioselective Catalysis | Chiral catalyst to favor one enantiomer | High enantiomeric excess | |

| Mitsunobu Azidation | Stereospecific conversion of an alcohol to an azide (B81097) | Enantiomerically pure amino compounds | rsc.orgrsc.org |

| Proline-mediated Mannich Reaction | Asymmetric formation of C-C bond | Chiral β-amino alcohols | tohoku.ac.jp |

Multi-Step Synthesis Pathways

The construction of complex molecules like this compound and its derivatives often requires multi-step synthesis. pearson.com These pathways involve a sequence of reactions to build the target molecule from simpler starting materials.

An example of a multi-step synthesis could involve the initial creation of a key intermediate, such as a substituted cyclobutane (B1203170) derivative, which is then further functionalized to yield the desired amino acid or amino alcohol. unirioja.es Another general approach involves a sequence such as: (1) an asymmetric Mannich reaction to create a β-amino aldehyde, (2) nucleophilic addition to the aldehyde, (3) oxidation of the resulting alcohol to a ketone, and (4) diastereoselective reduction to the final amino alcohol. tohoku.ac.jp Such multi-step strategies allow for precise control over the final structure and stereochemistry of the molecule. tohoku.ac.jppearson.com

Derivatization Reactions of this compound

The dual functionality of this compound, comprising a nucleophilic primary amine and a tertiary hydroxyl group, serves as a platform for extensive derivatization. smolecule.com These functional groups can be modified independently or together to yield a wide array of new chemical entities. The reactivity of the amine group includes acylation, alkylation, and diazotization, while the hydroxyl group can undergo reactions such as esterification and etherification. smolecule.comvulcanchem.com Such transformations are fundamental in medicinal chemistry and material science for fine-tuning the physicochemical properties of the parent molecule.

Functional Group Interconversions

Functional group interconversion is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk For this compound, this allows for the replacement of its characteristic amino or hydroxyl moieties with other chemical functionalities, thereby accessing new classes of compounds.

Research has demonstrated several key interconversions applicable to amino alcohols. One significant transformation is the conversion of a primary amine to an azide. In a procedure applied to the structurally similar (S)-2-Amino-3-methylbutan-1-ol, the amino group is transformed into an azido (B1232118) group via a diazo-transfer reaction. mdpi.com This reaction typically uses reagents like triflyl azide in the presence of a base. mdpi.com

The hydroxyl group can also be converted. A common strategy involves a two-step process: first, converting the alcohol into a better leaving group, such as a tosylate, and then displacing it with a nucleophile. nih.gov For instance, reaction with tosyl chloride (TsCl) can convert the hydroxyl group into a tosylate. This tosylate derivative is a versatile intermediate that can subsequently react with various nucleophiles, such as fluoride (B91410) ions (using sources like CsF), to replace the original hydroxyl functionality. nih.gov The rich chemical diversity of the alcohol group makes it a prime target for a wide variety of such interconversions. thieme-connect.de

| Initial Functional Group | Reagents | Resulting Functional Group | Reaction Type | Reference Study Context |

|---|---|---|---|---|

| Primary Amine (-NH₂) | Triflyl azide (TfN₃), Base (e.g., DMAP) | Azide (-N₃) | Diazo-transfer | Synthesis of azido alcohols from amino alcohols. mdpi.com |

| Tertiary Alcohol (-OH) | 1. Tosyl chloride (TsCl), Base (e.g., NaOtBu) 2. Cesium fluoride (CsF) | Fluoride (-F) | Sulfonylation followed by Nucleophilic Substitution | Synthesis of fluoro-amino acids. nih.gov |

Formation of Substituted Analogues

Beyond converting its primary functional groups, this compound can be derivatized to form a variety of substituted analogues. These reactions modify the existing functional groups rather than replacing them entirely, leading to products like N-alkylated amines, amides, or ethers.

A common derivatization involves the alkylation of the primary amine. A general synthetic method for creating N-substituted analogues involves reacting an amino alcohol with an alkyl halide, such as dibromoethane. mdpi.com This reaction leads to the formation of secondary amines. For example, reacting two equivalents of an amino alcohol with dibromoethane yields a symmetrically substituted ethylene (B1197577) diamine derivative. mdpi.com The resulting secondary amines are often more nucleophilic than the starting primary amine, which can sometimes lead to further alkylation. mdpi.com

The amino group can also be protected to form stable analogues. A widely used method is the formation of a tert-butoxycarbonyl (Boc) protected amine. This is achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O), yielding an N-Boc carbamate (B1207046) derivative. nih.gov This transformation is crucial in multi-step syntheses to temporarily mask the reactivity of the amine group.

Furthermore, the hydroxyl group can be derivatized to form ethers. A standard procedure involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide, such as benzyl (B1604629) bromide, to yield the corresponding benzyl ether. escholarship.org

| Reaction Type | Target Functional Group | Reagents | Product Class | Reference Study Context |

|---|---|---|---|---|

| N-Alkylation | Primary Amine (-NH₂) | Dibromoethane (DBE) | N,N'-disubstituted Ethylene Diamine | Synthesis of Ethambutol analogues. mdpi.com |

| N-Acylation (Protection) | Primary Amine (-NH₂) | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc Carbamate | Synthesis of fluoro-amino acids. nih.gov |

| O-Alkylation (Etherification) | Tertiary Alcohol (-OH) | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Benzyl Ether | Derivatization for absolute configuration determination. escholarship.org |

Chemical Reactivity and Mechanistic Investigations of 1 Amino 2 Methylbutan 2 Ol

Reaction Mechanisms Involving the Amino and Hydroxyl Functionalities

The presence of both amino (-NH2) and hydroxyl (-OH) groups on the same molecule allows for a range of reactions typical of amines and alcohols. These functional groups can react independently or in concert, leading to diverse products.

Nucleophilic Reactivity Studies

The amino group in 1-amino-2-methylbutan-2-ol possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows the compound to engage in nucleophilic substitution and addition reactions.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Similarly, the hydroxyl group can undergo esterification with carboxylic acids or their derivatives, though typically under harsher conditions or with catalysis, to form esters. smolecule.com The relative reactivity of the amino and hydroxyl groups towards acylation is an important consideration in synthetic applications. Generally, the amino group is more nucleophilic than the hydroxyl group and will react preferentially.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction can proceed in a stepwise manner to form secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Reaction with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. These imines can be further reduced to form secondary amines.

Proton Transfer Phenomena

Proton transfer is a fundamental process in many reactions involving this compound. Both the amino and hydroxyl groups can participate in acid-base reactions.

Basicity of the Amino Group: The amino group is basic and can accept a proton from an acid to form an ammonium salt. smolecule.com The pKa of the conjugate acid of similar amino alcohols is typically around 9.5. vulcanchem.com

Acidity of the Hydroxyl Group: The hydroxyl group is weakly acidic and can donate a proton to a strong base.

Intramolecular Proton Transfer: In certain reactions, intramolecular proton transfer between the amino and hydroxyl groups can occur, often facilitated by a suitable solvent or catalyst. This can be a key step in rearrangement reactions or in the formation of specific intermediates. masterorganicchemistry.com For instance, in the formation of a zwitterion, the acidic proton from the hydroxyl group could theoretically be transferred to the basic amino group, although this is less common for simple amino alcohols compared to amino acids. nzic.org.nz

Reaction Kinetics Studies

The study of reaction kinetics provides valuable insights into the rates and mechanisms of chemical reactions involving this compound.

Aminobutanol Reaction Kinetics (General)

While specific kinetic data for this compound is not extensively available in the public domain, general trends for aminobutanols can be inferred from studies on related compounds. For example, the reaction of aminobutanols with carbon dioxide is of significant interest in the context of carbon capture technologies. Studies on 2-amino-1-butanol have shown that it reacts with CO2 through a zwitterion mechanism. qu.edu.qaacs.orgacs.orgresearchgate.net The reaction rate is influenced by the structure of the amine, with steric hindrance around the amino group generally leading to slower reaction rates.

A study on the reaction kinetics of carbon dioxide with 2-amino-1-butanol in aqueous solutions provided the following rate constant expression: k2 (M⁻¹s⁻¹) = 2.93 x 10⁹ exp(-4029.9/T(K)) qu.edu.qaacs.orgresearchgate.net

This research also determined the activation energy for this reaction to be 33.51 kJ/mol. qu.edu.qaacs.orgresearchgate.net

Temperature and Concentration Dependencies of Reactions

The rates of reactions involving this compound are dependent on both temperature and the concentration of the reactants.

Temperature Dependence: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. For the reaction of 2-amino-1-butanol with CO2, the reaction kinetics were studied over a temperature range of 293 to 313 K. qu.edu.qaacs.orgacs.orgresearchgate.net

Concentration Dependence: The rate of a reaction is also dependent on the concentration of the reactants. For bimolecular reactions, the rate is typically proportional to the product of the concentrations of the two reactants. In the case of the reaction of aminobutanols with CO2, the kinetics were studied at various amine concentrations. qu.edu.qaacs.orgresearchgate.net

Catalytic and Non-Catalytic Transformations

This compound can undergo a variety of transformations, both with and without the use of a catalyst.

Oxazolidinone Synthesis: A significant application of 1,2-amino alcohols like this compound is in the synthesis of chiral oxazolidinones. sci-hub.semdpi.comorganic-chemistry.org These heterocyclic compounds are valuable as chiral auxiliaries in asymmetric synthesis. sci-hub.secymitquimica.comcollectionscanada.gc.ca The synthesis typically involves the reaction of the amino alcohol with a carbonylating agent such as phosgene, diethyl carbonate, or carbonyldiimidazole. sci-hub.semdpi.com This cyclization can be promoted by a base.

Catalytic Asymmetric Reactions: Due to its chiral nature (if a specific enantiomer is used), this compound can be employed as a chiral ligand in metal-catalyzed asymmetric reactions. evitachem.com For example, chiral amino alcohols can be used to prepare catalysts for the asymmetric ring opening of meso-epoxides. rsc.org

Deamination: The amino group can be removed through deamination reactions, for instance, by reaction with nitrous acid. This reaction proceeds via a diazonium salt intermediate, which is unstable and can decompose to form a carbocation, leading to a mixture of products including alkenes and alcohols resulting from rearrangement. researchgate.net

Oxidation: The hydroxyl group, being tertiary, is resistant to oxidation under normal conditions. However, the amino group can be oxidized. Strong oxidizing agents can lead to the cleavage of the C-N bond.

Role of 1 Amino 2 Methylbutan 2 Ol in Asymmetric Catalysis and Ligand Design

1-Amino-2-methylbutan-2-ol as a Chiral Building Block

The fundamental utility of this compound lies in its nature as a chiral building block. evitachem.comcymitquimica.com Possessing a stereogenic center, this compound provides a readily available source of chirality for the synthesis of more complex molecules. Its bifunctional nature, with both amine and alcohol functionalities, allows for a variety of chemical modifications, enabling its incorporation into a wide range of molecular architectures. smolecule.com This versatility has made it a valuable precursor in the production of pharmaceuticals and agrochemicals where specific stereoisomers are often required for desired biological activity. smolecule.com

The presence of both a nucleophilic amino group and a hydroxyl group that can be derivatized allows for sequential or simultaneous reactions to build stereochemically defined structures. smolecule.com This dual functionality is a key attribute that chemists exploit when designing synthetic pathways that require precise control over the three-dimensional arrangement of atoms.

Applications as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a simple building block, this compound and its derivatives have been effectively employed as chiral auxiliaries. smolecule.comcymitquimica.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Highly functionalized chiral amino alcohols, such as this compound, are well-suited for this purpose. smolecule.com

The mechanism of action as a chiral auxiliary involves the formation of a covalent bond with the substrate, creating a new molecule with a defined chiral environment. This environment then biases the approach of a reagent to one of the two faces of the prochiral center, leading to the preferential formation of one enantiomer or diastereomer. The effectiveness of the auxiliary is often determined by its ability to create a rigid and well-defined conformational bias in the transition state of the reaction. Research has demonstrated the successful use of 1,2-amino alcohols as chiral auxiliaries in various asymmetric syntheses. nih.gov For instance, chiral hydrazones derived from reactions with compounds like (S)-indoline have been shown to react with organolithium reagents with high diastereoselectivity, which can then be converted to chiral amino alcohols. nih.gov

Design and Synthesis of Ligands Derived from this compound

A significant area of application for this compound is in the design and synthesis of chiral ligands for transition metal-catalyzed reactions. The amino and alcohol groups provide convenient handles for creating multidentate ligands that can coordinate to a metal center and create a chiral pocket around the active site.

Alkoxyaminoalkoxide Ligand Systems

Alkoxyaminoalkoxide ligands derived from this compound have been synthesized and investigated. researchgate.net In one study, a related ligand, 1-[methoxy(methyl)amino]-2-methylbutan-2-ol (L2H), was used to prepare novel tin (Sn) and germanium (Ge) complexes. researchgate.net The reaction of Sn(btsa)2 or Ge(btsa)2 with two equivalents of L2H resulted in the formation of Sn(L2)2 and Ge(L2)2 complexes. researchgate.net The strategic design of this ligand, featuring an asymmetric structure, led to the formation of liquid metal complexes, which can be advantageous for certain deposition techniques. researchgate.net This demonstrates how modifying the parent amino alcohol can lead to ligands with tailored properties for specific applications, such as precursors for thin film transistors. researchgate.net

Tridentate Ligand Architectures for Transition Metal Complexes

The structure of this compound also lends itself to the creation of tridentate ligands, which can form stable complexes with transition metals. jocpr.com These ligands typically bind to the metal center through three donor atoms, often leading to well-defined and rigid coordination geometries, which are crucial for effective asymmetric catalysis. The formation of octahedral complexes with various transition metals like Co(II), Ni(II), and Cu(II) has been reported with related tridentate Schiff base ligands. jocpr.com The design of such ligands is a key strategy in coordination chemistry to control the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Catalytic Activity in Enantioselective Reactions

The ultimate test of a chiral ligand is its performance in an enantioselective catalytic reaction. Ligands derived from this compound have shown promise in this area, particularly in asymmetric hydrogenation.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds, particularly alcohols. The success of this reaction often relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. While direct examples specifying catalysts derived solely from this compound for asymmetric hydrogenation are not prevalent in the provided search results, the principles of using chiral amino alcohol-derived ligands are well-established. For instance, ruthenium complexes with chiral diamine and diphosphine ligands are highly effective for the asymmetric hydrogenation of ketones, producing chiral alcohols with high enantioselectivity. ajchem-b.com The structural motifs present in this compound are analogous to those found in ligands that have proven successful in these catalytic systems. The development of new ligands is an ongoing area of research, and the modular nature of compounds like this compound makes them attractive candidates for the synthesis of novel ligands for asymmetric hydrogenation and other enantioselective transformations. researchgate.net

Enantioselective Epoxide Ring Opening Reactions

Following a comprehensive review of scientific literature and chemical databases, no specific research findings or detailed data were identified regarding the direct application of this compound as a catalyst or as a primary chiral ligand in enantioselective epoxide ring-opening reactions. The existing body of research on this topic primarily focuses on other classes of catalysts and ligands.

While β-amino alcohols, as a general class of compounds, are recognized for their potential as chiral ligands in various asymmetric syntheses, including the ring-opening of epoxides, specific studies detailing the catalytic activity, substrate scope, or enantioselectivity achieved with systems based on this compound are not available in the reviewed sources. The development of chiral ligands often involves the derivatization of amino alcohols to enhance their chelating properties and steric influence, but no such derivatives of this compound for this particular application have been reported in the literature surveyed.

Research in the field of enantioselective epoxide ring-opening is extensive, with numerous publications detailing the use of various metal complexes (such as those involving Salen, bipyridine, or phosphine (B1218219) ligands) and organocatalysts. These studies provide a wealth of data on reaction conditions, catalyst loading, and the resulting yields and enantiomeric excesses for a wide range of epoxide substrates and nucleophiles. However, a direct link to or data involving this compound is conspicuously absent from these reports.

Consequently, it is not possible to provide detailed research findings, data tables, or an in-depth discussion on the role of this compound in enantioselective epoxide ring-opening reactions as per the specified outline, due to the lack of available scientific information on this specific subject.

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Amino 2 Methylbutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR Spectral Analysis

In the ¹H NMR spectrum of 1-amino-2-methylbutan-2-ol, distinct signals are expected for each unique proton environment. The structure, CH₃CH₂C(CH₃)(OH)CH₂NH₂, contains several key proton groups. The integration of these signals would correspond to the number of protons in each group.

The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are expected to appear as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature due to hydrogen bonding. The aminomethylene protons (-CH₂NH₂) adjacent to the nitrogen atom would likely appear as a singlet, as they have no adjacent non-equivalent protons. The methyl group attached to the tertiary carbon (-C(CH₃)(OH)) is also expected to be a singlet. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂) group, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) group, coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |

| -C(OH)-CH₃ | ~1.1 | Singlet (s) | 3H |

| -CH₂ -CH₃ | ~1.5 | Quartet (q) | 2H |

| -NH₂ | Variable (Broad) | Singlet (s, br) | 2H |

| -OH | Variable (Broad) | Singlet (s, br) | 1H |

| -CH₂ -NH₂ | ~2.6 | Singlet (s) | 2H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are anticipated, corresponding to the five unique carbon atoms in its structure.

The carbon atom of the terminal methyl group of the ethyl chain is expected at the most upfield position. The quaternary carbon atom bonded to the hydroxyl group would appear significantly downfield, as would the aminomethylene carbon, influenced by the electronegative oxygen and nitrogen atoms, respectively. The chemical shifts of the remaining methyl and methylene carbons would fall in the typical aliphatic region. Data from the analogous compound 1-amino-2-methylpropan-2-ol (B44913) can provide a basis for these predictions. chemicalbook.comhmdb.ca

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-C H₃ | ~8 |

| -C(OH)-C H₃ | ~25 |

| -C H₂-CH₃ | ~32 |

| -C H₂-NH₂ | ~50 |

| -C (OH)- | ~72 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups: the amine (-NH₂) and the hydroxyl (-OH). A broad band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol, with its breadth resulting from hydrogen bonding. The N-H stretching of the primary amine typically appears in the same region, often as two distinct peaks for symmetric and asymmetric stretching. C-H stretching vibrations from the alkyl portions of the molecule would be observed just below 3000 cm⁻¹. Other characteristic peaks include C-O and C-N stretching vibrations, typically found in the 1000-1300 cm⁻¹ region. docbrown.infophysicsandmathstutor.com

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 3300-3500 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 2850-2960 | C-H Stretch | Alkyl |

| 1590-1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1350-1470 | C-H Bend | Alkyl |

| 1050-1150 | C-O Stretch | Tertiary Alcohol |

| 1000-1250 | C-N Stretch | Amine |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While polar bonds like O-H and N-H give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the C-C bond vibrations within the carbon backbone would be more prominent. The symmetric C-H stretching and bending vibrations would also be clearly visible. While N-H and O-H stretches are observable, they are typically weaker in Raman than in FTIR spectra.

Table 4: Predicted Major Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2960 | C-H Stretch (Symmetric) | Alkyl |

| 1440-1460 | C-H Bend | Alkyl |

| 800-1200 | C-C Stretch | Carbon Backbone |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound. The molecular weight of this compound is 103.16 g/mol . nih.govcaspre.ca

Upon ionization in a mass spectrometer, the molecular ion (M⁺) with an m/z of 103 would be formed. This ion is often unstable and undergoes fragmentation. A common fragmentation pathway for amino compounds is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. This would result in the loss of an ethyl group ([M-29]⁺) or the aminomethylene group itself, leading to a stable iminium ion fragment [CH₂=NH₂]⁺ at m/z 30.

For tertiary alcohols, a common fragmentation is the loss of an alkyl group or dehydration (loss of H₂O). Cleavage adjacent to the tertiary carbon could lead to the loss of an ethyl radical (C₂H₅•), resulting in a fragment at m/z 74, or a methyl radical (CH₃•), giving a fragment at m/z 88. The loss of the aminomethylene group (CH₂NH₂) would result in a fragment at m/z 73. The most stable fragment often forms the base peak in the spectrum. libretexts.orgchemguide.co.uksavemyexams.com

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 103 | [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 88 | [C₄H₁₀NO]⁺ | M⁺ - CH₃ |

| 74 | [C₃H₈NO]⁺ | M⁺ - C₂H₅ |

| 73 | [C₄H₉O]⁺ | M⁺ - CH₂NH₂ |

| 59 | [C₃H₇O]⁺ | Cleavage of C-C bond adjacent to tertiary carbon |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ (alpha-cleavage) |

Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis

Other Advanced Characterization Methods

Beyond chromatographic techniques, several other spectroscopic methods are indispensable for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR : A proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the protons of the ethyl group's methyl (a triplet) and methylene (a quartet), a singlet for the other methyl group, a singlet for the aminomethyl (-CH₂N) protons, and a broad singlet for the hydroxyl (-OH) and amine (-NH₂) protons, which can exchange with deuterium (B1214612) in a D₂O shake experiment. pressbooks.publibretexts.org The integration of these signals would correspond to the number of protons in each group (3H, 2H, 3H, 2H, 1H, and 2H, respectively). pressbooks.pub

¹³C NMR : A carbon NMR spectrum would show the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals would be expected, corresponding to the five carbon atoms in its unique chemical environments (CH₃CH₂C(CH₃)(OH)CH₂NH₂). uobasrah.edu.iq

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group and the N-H stretching of the primary amine. vscht.czscribd.com

Bands in the 2975-2850 cm⁻¹ region due to C-H stretching of the alkyl groups. vscht.cz

An N-H bending vibration around 1650-1580 cm⁻¹. scribd.com

A C-O stretching vibration in the 1260-1050 cm⁻¹ region. vscht.cz

Thermal Analysis : Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) could be employed to study the thermal stability and decomposition profile of the compound. TGA measures the change in mass as a function of temperature, indicating at what temperature the compound begins to degrade. DSC can detect phase transitions such as melting and boiling points, as well as the heat associated with decomposition.

Stereochemical Research and Chiral Resolution of 1 Amino 2 Methylbutan 2 Ol

Enantiomeric and Diastereomeric Purity Assessment

The determination of enantiomeric and diastereomeric purity is a critical step in the development and application of chiral compounds. Enantiomeric excess (ee), a measure of the purity of a chiral sample, is established using various analytical techniques.

Chromatographic methods are the most common and powerful tools for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize stationary phases that are themselves chiral. unchainedlabs.comresearchgate.net These chiral stationary phases interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. For instance, the enantiomeric excess of (S)-2-amino-1-butanol has been determined by chiral HPLC analysis of its phenylacetyl derivative. researchgate.net Similarly, the optical purity of (S)-(+)-2-Amino-1-butanol has been reported with an enantiomeric excess of 96% as determined by Gas-Liquid Chromatography (GLC). sigmaaldrich.com Co-injection of a sample with a certified racemic standard in chiral HPLC can be used to definitively identify the enantiomeric peaks. nih.gov

Beyond chromatography, other methods are also employed. Potentiometric sensors built with chiral selectors, such as the porous organic cage CC3-R, have been developed for the specific recognition of amino alcohol enantiomers. mdpi.com These sensors can generate a measurable electrical potential difference in response to different enantiomers, allowing for their quantification. mdpi.com Spectroscopic techniques, while not typically used for direct ee measurement, are vital for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents like Mosher's acid, can be used to determine the absolute configuration of the separated enantiomers. mdpi.com

| Technique | Principle of Operation | Application Example | Reference |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Determining the ee of resolved 2-amino-1-butanol derivatives. | unchainedlabs.comresearchgate.net |

| Chiral Gas Chromatography (GC/GLC) | Separation of volatile enantiomers on a chiral stationary phase. | Measuring the optical purity of (S)-(+)-2-Amino-1-butanol. | sigmaaldrich.com |

| Potentiometric Sensing | A chiral selector in an electrode membrane generates a potential difference upon binding to different enantiomers. | Enantioselective recognition of S-2-amino-1-butanol using a CC3-R-based sensor. | mdpi.com |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra to determine absolute configuration. | Used to determine the absolute configuration of key intermediates in synthesis. | mdpi.com |

Strategies for Stereochemical Control in Synthesis

An alternative to resolving a racemic mixture is asymmetric synthesis, which aims to selectively create a single desired enantiomer from the outset. These strategies provide direct access to enantiomerically pure compounds, often with greater efficiency and less waste than classical resolution.

One major approach is catalytic asymmetric synthesis , which uses a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. For the synthesis of chiral 1,2-amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has proven highly effective, yielding products with excellent enantioselectivities (>99% ee) and in high yields. acs.org Another powerful biocatalytic method involves the use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones, producing chiral amino alcohols with very high stereoselectivity. frontiersin.org

The use of a chiral auxiliary is another common strategy. Here, an achiral starting material is covalently bonded to an enantiomerically pure molecule (the auxiliary). The auxiliary's chirality directs subsequent reactions to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed. For example, chiral 1,2-amino alcohols have been synthesized in high yields and selectivities using pseudoephedrine as a chiral auxiliary. acs.orgnih.gov

Finally, substrate-controlled stereoselective reactions utilize the existing chirality within a starting material to direct the formation of new stereocenters. A relevant example is the stereoselective synthesis of amino compounds from chiral β-sulfinyl alcohols. rsc.orgrsc.org The azidation of an enantiopure β-sulfinyl alcohol under Mitsunobu reaction conditions proceeds with a clean inversion of configuration at the alcohol's carbon center, providing a predictable and highly stereoselective route to the corresponding chiral β-sulfinyl azide (B81097), a versatile precursor to various amino compounds. rsc.orgrsc.org

| Strategy | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Asymmetric Transfer Hydrogenation | Ru-catalyzed reduction of α-ketoamines; yields >99% ee. | acs.org |

| Catalytic Asymmetric Synthesis | Asymmetric Reductive Amination | Engineered amine dehydrogenase (AmDH) converts α-hydroxy ketones to amino alcohols. | frontiersin.org |

| Chiral Auxiliary | Aldol-type reaction | Use of pseudoephedrine auxiliary to direct the formation of morpholinones, which are converted to amino alcohols. | acs.orgnih.gov |

| Substrate Control | Mitsunobu Azidation | Azidation of a chiral β-sulfinyl alcohol proceeds with complete inversion of configuration. | rsc.orgrsc.org |

Computational Chemistry and Theoretical Studies of 1 Amino 2 Methylbutan 2 Ol

Molecular Modeling and Geometry Optimization

The geometry of similar but more complex molecules has been optimized using quantum chemical methods like Density Functional Theory (DFT). mdpi.comdoi.org For 1-Amino-2-methylbutan-2-ol, the optimization process would calculate bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The presence of a tertiary alcohol and a primary amine attached to a flexible butane (B89635) chain allows for several possible conformers. Intramolecular hydrogen bonding between the hydroxyl and amino groups is a key interaction that would be identified during geometry optimization, significantly influencing the molecule's preferred shape.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed electronic structure information, which is fundamental to understanding a molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comnih.gov Studies on related amino alcohols and benzimidazole (B57391) derivatives containing a butan-2-ol moiety have successfully employed DFT methods, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311G(d,p), to calculate optimized geometries and electronic properties. mdpi.comdoi.org These calculations provide a robust framework for understanding the electronic distribution and reactivity of this compound. The results from such studies, including bond parameters and vibrational frequencies, generally show good agreement with experimental data where available. doi.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the non-bonding electrons of the nitrogen and oxygen atoms, making these the primary sites for electrophilic attack. The LUMO would be distributed over the antibonding orbitals of the molecule. Analysis of the FMOs helps characterize the charge transfer that occurs during chemical reactions. dergipark.org.tr

Table 1: Illustrative Frontier Molecular Orbital Energies from Related Compounds (Note: These values are for illustrative purposes from studies on similar or related molecules and are not the specific calculated values for this compound.)

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Linalool (a tertiary alcohol) | B3LYP/6-311++G(2d,2p) | -6.452 | -0.395 | 6.057 | researchgate.net |

| Naringenin | B3LYP/6-311G(d,p) | -4.616 | -0.169 | 4.446 | researchgate.net |

| Licochalcone A | B3LYP/6-311G++ | -5.7090 | -1.9108 | 3.7982 | dergipark.org.tr |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. mdpi.comscispace.com The MEP surface is colored based on the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are favorable for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MEP map would show a negative potential (red) around the lone pairs of the oxygen and nitrogen atoms, identifying them as the most likely sites for protonation or interaction with electrophiles. mdpi.comdergipark.org.tr The hydrogen atoms of the amine and hydroxyl groups would exhibit a positive potential (blue), highlighting their role as hydrogen bond donors.

HOMO-LUMO Energy Gap Analysis

Prediction of Structure-Reactivity Relationships

Computational studies are instrumental in establishing structure-reactivity relationships. By analyzing the molecular geometry and electronic properties, predictions can be made about how a molecule will behave in a chemical reaction. For this compound, the presence of geminal (attached to the same carbon) methyl and hydroxyl groups creates significant steric hindrance around the tertiary carbon center. This steric bulk can influence the molecule's reactivity, for example, by hindering the approach of reagents to the alcohol group.

Studies on similar amino alcohols for applications like CO₂ capture have shown that the relative positions of the amino and hydroxyl groups are critical. rsc.org Branching at the α-carbon (the carbon attached to the amine) can positively influence reaction kinetics, whereas branching at the β-carbon may lead to different outcomes like precipitation in certain reactions. rsc.org These principles allow for the prediction of how the specific structure of this compound, with its β-amino alcohol configuration and tertiary alcohol, will govern its chemical behavior.

In-Silico Molecular Docking Studies (for interactions with other molecules, not biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. biointerfaceresearch.com While often used in drug design to model ligand-protein interactions, it is also a valuable tool for understanding non-covalent interactions between smaller molecules. dergipark.org.tr

For this compound, docking studies could be employed to investigate its interaction with solvents, metal ions, or other small molecules. For instance, in the context of its potential use in CO₂ capture systems, docking simulations could model the non-covalent interactions (such as hydrogen bonding and van der Waals forces) between the amino alcohol and a CO₂ molecule. rsc.org This would provide insights into the binding affinity and the specific atoms involved in the interaction, helping to elucidate the mechanism of interaction at a molecular level. biointerfaceresearch.com

Computer-Aided Molecular Design (CAMD) for Derived Solvents and Intermediates

Computer-Aided Molecular Design (CAMD) is a methodology that integrates molecular modeling, thermodynamics, and numerical optimization to design novel or improved molecules for specific applications. arxiv.orgimperial.ac.uk This approach is particularly valuable in the development of solvents and chemical intermediates, where a vast number of potential molecular structures makes exhaustive experimental screening impractical. arxiv.org CAMD leverages quantitative structure-property relationships (QSPRs) to predict the physical and chemical properties of molecules based on their structure, enabling the systematic exploration of the chemical space to identify candidates with optimal performance for a given task. arxiv.org

In the context of designing derivatives and applications for this compound, CAMD has been utilized to screen and identify high-performance solvents for CO2 capture processes. rsc.org The design of such solvents is a complex challenge that requires balancing multiple performance criteria, including thermodynamic efficiency, reaction kinetics, and sustainability. imperial.ac.ukrsc.org

Research Findings in CO2 Capture Solvent Design

A significant application of CAMD involving this compound is in the systematic design and selection of amine-based solvents for post-combustion CO2 capture. rsc.org In a comprehensive study, this compound (identified as structure C33) was included in a database of candidate molecules evaluated for their potential as CO2 absorbents. rsc.org The CAMD approach served as a sampling procedure to identify a reduced yet representative set of high-performing solvents. rsc.org

The design process relies on structure-property relationships to guide the selection of molecules. Key properties affecting the performance of amine solvents for CO2 capture include:

Steric Hindrance: This property is crucial as it influences both the absorption rate and the theoretical maximum absorption capacity of the solvent. rsc.org Hindered amines, like tertiary amino alcohols, can exhibit a higher CO2 loading capacity (1 mole of CO2 per mole of amine) compared to unhindered primary or secondary amines (0.5 mole of CO2 per mole of amine) because they are less likely to form stable carbamates. rsc.org The bulky substituents around the amino group in this compound contribute to its characterization as a sterically hindered amine.

Basicity (pKa): The pKa value of the amine is directly related to its reactivity with CO2 and the energy required for solvent regeneration. Higher basicity generally leads to a faster absorption rate but also a higher heat of absorption, making regeneration more energy-intensive.

Chain Length and Branching: The arrangement of carbon atoms between functional groups (amine and hydroxyl) can impact basicity and desorption characteristics. rsc.org For instance, research has shown that in linear diamines, increasing the separation between amine groups can improve desorption capacity. rsc.org

The table below summarizes the key identifiers and computed properties for this compound, which are fundamental inputs for CAMD studies.

Table 1: Molecular Identifiers and Computed Properties for this compound

| Identifier/Property | Value | Source |

|---|---|---|

| CAS Number | 51411-49-5 | nih.gov |

| Molecular Formula | C₅H₁₃NO | nih.gov |

| Molecular Weight | 103.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCC(C)(CN)O | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| XLogP3-AA | -0.3 | nih.gov |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | nih.gov |

In the CAMD screening process for CO2 capture solvents, this compound was evaluated alongside a large set of other amines based on performance indices related to thermodynamics, reactivity, and sustainability. rsc.org The objective is to identify molecules that offer high CO2 absorption capacity while minimizing the energy penalty associated with solvent regeneration. rsc.org The steric hindrance provided by the methyl and ethyl groups on the carbon adjacent to the aminomethyl group makes it a candidate for achieving high CO2 loading.

The table below shows a selection of amino alcohols, including this compound, that have been considered in CAMD studies for CO2 capture, highlighting the structural diversity explored.

Table 2: Selected Amino Alcohols Evaluated in CAMD Studies for CO2 Capture

| Compound Name | CAS Number | Molecular Formula | Structure Type |

|---|---|---|---|

| 2-Amino-2-methyl-1-propanol | 124-68-5 | C₄H₁₁NO | Hindered Primary Amine |

| This compound | 51411-49-5 | C₅H₁₃NO | Hindered Primary Amine |

| 2-Methyl-6-methylamino-2-heptanol | 17086-16-7 | C₉H₂₁NO | Secondary Amine |

| 2-((1-Amino-2-methylbutan-2-yl)oxy)ethan-1-ol | 1479300-99-6 | C₇H₁₇NO₂ | Ether Amine |

Data compiled from multiple sources for illustrative purposes. rsc.orgchemscene.comresearchgate.net

The CAMD framework allows for the systematic generation and evaluation of novel molecular structures by combining different functional groups and structural motifs. rsc.org While this compound is an existing compound, its inclusion in these large-scale computational screenings underscores the power of CAMD to benchmark known molecules and identify promising new structures derived from them. By modifying the backbone of this compound, for example, by extending the chain length or adding other functional groups, CAMD can predict the properties of hypothetical derivatives and guide synthetic efforts toward the most promising candidates for next-generation solvents and intermediates. arxiv.orgimperial.ac.uk

Emerging Applications and Interdisciplinary Research Involving 1 Amino 2 Methylbutan 2 Ol

Utilization as a Building Block in Complex Organic Synthesis

As a chiral amino alcohol, 1-Amino-2-methylbutan-2-ol is a significant building block in organic synthesis, particularly in the construction of molecules with specific stereochemistry. evitachem.com The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations, making it a versatile precursor for specialized chemicals. smolecule.com

The structure of this compound is incorporated into various molecules of pharmaceutical interest. It serves as an intermediate in the synthesis of drugs targeting diverse biological pathways. smolecule.comcymitquimica.com The amino and alcohol groups provide reactive sites for building larger, more complex molecular architectures necessary for biological activity. smolecule.com

Research has shown that derivatives of this compound are crucial in creating active pharmaceutical ingredients. For instance, the related compound 1-(Dimethylamino)-2-methylbutan-2-ol is a key intermediate in the synthesis of Amylocaine Hydrochloride, a local anesthetic agent primarily used in spinal anesthesia. lookchem.comchemicalbook.com The functional groups on these amino alcohols are essential for their role as reagents in developing new therapeutic compounds. smolecule.com

Pharmaceutical Intermediates Derived from or Related to this compound

| Intermediate Compound | CAS Number | Application | Reference |

|---|---|---|---|

| 1-(Dimethylamino)-2-methylbutan-2-ol | 74347-10-7 | Precursor for Amylocaine Hydrochloride (local anesthetic) | lookchem.com, chemicalbook.com |

| This compound | 51411-49-5 | General building block for pharmaceutical synthesis | smolecule.com, cymitquimica.com |

Beyond pharmaceuticals, this compound and its structural relatives are utilized as intermediates in the synthesis of agrochemicals. cymitquimica.comevitachem.com The development of new herbicides, pesticides, and fungicides often relies on novel molecular scaffolds to achieve desired efficacy and environmental profiles. The structural features of this amino alcohol make it a useful starting point for creating such complex agrochemical compounds. cymitquimica.comcymitquimica.com For example, the related chiral amino alcohol (S)-MOIPA is a key element in the herbicide Outlook®. whiterose.ac.uk

Precursor for Pharmaceutical Intermediates

Applications in Green Chemistry

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The unique properties of this compound lend themselves to exploration within this framework, particularly in the development of more environmentally friendly synthetic processes and solvent systems.

A central goal of green chemistry is the use of efficient and environmentally benign conversion processes. One major area of research is the enzymatic conversion of alcohols. While specific enzymatic processes for this compound are not widely documented, the conversion of its parent alcohol, 2-methylbutan-2-ol, into alkenes via enzymatic dehydration has been established, highlighting a green pathway for related structures. google.com Furthermore, other amino alcohols are used in eco-friendly cascade strategies for the conversion of carbon dioxide into valuable chemicals like 1,3-oxazinan-2-ones, suggesting potential parallel applications. chinesechemsoc.org The development of biocatalytic methods, such as using amine dehydrogenases for the synthesis of chiral amino alcohols, represents a sustainable alternative to traditional chemical routes. whiterose.ac.uk

The selection of solvents is a critical aspect of green chemistry, as solvents account for a significant portion of the waste in chemical processes. rsc.orgrsc.org There is a growing interest in designing functional solvents that are less toxic and more sustainable. The parent alcohol of the title compound, 2-methylbutan-2-ol (also known as tert-amyl alcohol), is recognized as a suitable green solvent for certain biocatalyzed reactions due to its ability to solubilize both polar and non-polar substrates. researchgate.net

This compound, as an amino alcohol, possesses properties that make it an interesting candidate for solvent design. It has both hydrogen-bond-donating and -accepting capabilities and a basic amino group, which can influence reaction pathways and solubility. cymitquimica.com These characteristics are relevant in the design of task-specific ionic liquids or deep eutectic solvents, which are considered greener alternatives to traditional volatile organic compounds.

Eco-Friendly Conversion Processes

Potential in Materials Science (e.g., Precursors for Thin Film Transistors)

The field of materials science continuously seeks novel organic molecules for the development of advanced electronic devices. sigmaaldrich.comresearchgate.net Organic thin-film transistors (OTFTs) are fundamental components for technologies like flexible displays and sensors, and their performance relies on the properties of the organic materials used. sigmaaldrich.com

A derivative of this compound has been specifically investigated for this purpose. In a notable study, the ligand 1-[methoxy(methyl)amino]-2-methylbutan-2-ol was used to synthesize novel tin (Sn) and germanium (Ge) complexes. researchgate.net These complexes were designed as molecular precursors for the deposition of metal oxide thin films, a critical component in thin film transistors. researchgate.net The research highlighted that by changing the ligand backbone from a propanol (B110389) to the butanol derivative, the resulting metal complexes became liquids at room temperature, which can be a significant advantage for processing and deposition via techniques like atomic layer deposition (ALD). researchgate.net

Research Findings on Precursors for Thin Film Transistors

| Ligand Used in Study | Resulting Metal Complex | Intended Application | Key Finding | Reference |

|---|---|---|---|---|

| 1-[methoxy(methyl)amino]-2-methylbutan-2-ol | Sn(L2)2 and Ge(L2)2 | Precursors for thin film transistors (TFTs) | The use of the butanol-based ligand resulted in liquid metal complexes, which is beneficial for certain deposition methods. | researchgate.net |

Research into its Role in Chemical Biology (as a probe for enzyme mechanisms, excluding specific biological activity)

The exploration of small molecules as chemical probes is a cornerstone of chemical biology, providing powerful tools to dissect complex biological processes such as enzyme mechanisms. While direct and extensive research on this compound as a dedicated chemical probe for enzyme mechanisms is still an emerging area, its structural features as an amino alcohol suggest a strong potential for such applications. The presence of both a primary amine (-NH2) and a tertiary alcohol (-OH) group on a compact, branched carbon skeleton makes it an intriguing candidate for investigating the active sites of various enzymes.

Probing Enzyme Active Sites and Mechanisms

The utility of a chemical probe lies in its ability to interact with a biological target, often an enzyme, in a specific and measurable way. This interaction can provide insights into the enzyme's active site architecture, substrate binding requirements, and catalytic mechanism. For this compound, its functional groups are key to its potential as a probe. The amino group can participate in hydrogen bonding and ionic interactions, while the hydroxyl group can also form hydrogen bonds. These interactions are fundamental to how enzymes recognize and bind their substrates.

Research on analogous amino alcohols provides a framework for understanding how this compound might be employed. For instance, structurally similar compounds are utilized in enzyme kinetics studies to elucidate mechanisms involving amino alcohols. evitachem.com One such example is L-2-amino-3-methylbutan-1-ol, an analogue of the amino acid valine, which has been used as a probe to study the mechanism of enzymes like amino acid dehydrogenases. ontosight.ai This suggests that this compound could potentially serve as a substrate analogue or inhibitor for enzymes that process amino acids or other small molecules with similar functional groups.

By acting as a competitive inhibitor, this compound could bind to the active site of an enzyme, preventing the natural substrate from binding. Studying the kinetics of this inhibition can reveal important parameters such as the inhibition constant (Ki), which quantifies the probe's affinity for the enzyme. This information helps in mapping the active site's chemical and steric properties.

Furthermore, derivatives of this compound have shown potential in modulating the activity of specific enzyme families. For example, compounds derived from it have demonstrated promise in affecting biological pathways that involve tyrosine kinases, indicating an interaction with these enzymes. smolecule.com

Applications in Biocatalysis and Enzyme Engineering

The study of how small molecules like this compound interact with enzymes is also crucial for the field of biocatalysis and enzyme engineering. Understanding how an enzyme accommodates and acts upon a substrate analogue can guide efforts to engineer novel enzymes with altered substrate specificity or enhanced catalytic activity.

Recent research has focused on the enzymatic synthesis of chiral amino alcohols using engineered amine dehydrogenases (AmDHs). nih.gov These enzymes catalyze the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. In this context, a molecule like this compound could be studied as a product analogue to understand product inhibition or as a substrate for a reverse reaction, providing valuable data for optimizing the biocatalytic process. The ability of such compounds to interact with enzymes is pivotal for developing new, sustainable methods for chemical synthesis.

While the body of research specifically detailing the use of this compound as a chemical probe is not yet extensive, the foundational knowledge from related amino alcohols strongly supports its potential in this domain. Future investigations are likely to focus on its application in probing the mechanisms of various enzymes, particularly those involved in amino acid and amine metabolism.

The table below summarizes the potential research applications of this compound as a chemical probe based on the properties of analogous compounds.

| Research Application | Rationale | Potential Enzyme Class Target |

| Substrate Analogue | Mimics the structure of natural substrates containing amino and hydroxyl groups. | Amino acid dehydrogenases, Aminotransferases, Kinases |

| Enzyme Inhibition Studies | Binds to the active site to competitively inhibit enzyme activity, allowing for the determination of kinetic parameters. | Proteases, Kinases, Dehydrogenases |

| Active Site Mapping | Interaction patterns can help delineate the steric and electronic features of an enzyme's active site. | Hydrolases, Lyases |

| Probing Product Inhibition | Can act as a product analogue to study feedback inhibition mechanisms in biocatalytic pathways. | Amine dehydrogenases, Transaminases |

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing 1-Amino-2-methylbutan-2-ol, and how should they be applied?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, focusing on the hydroxyl (-OH) and amine (-NH₂) proton signals, which may exhibit hydrogen bonding. Infrared (IR) spectroscopy can identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, N-H bend at 1600 cm⁻¹). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 103.163 (C₅H₁₃NO) . For chiral purity, employ chiral HPLC or polarimetry if enantiomers are present .

Q. What precautions are critical for handling and storing this compound in laboratory settings?

- Methodological Answer : Store in sealed, dry containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Use chemical fume hoods to avoid inhalation of vapors, and wear nitrile gloves and safety goggles to prevent skin/eye contact. Follow fire safety protocols for amino alcohols, including using dry chemical extinguishers and avoiding sparks (flammable vapors may form) .

Q. How can researchers synthesize this compound, and what are common pitfalls?

- Methodological Answer : A plausible route is the nucleophilic substitution of 2-methyl-2-hydroxybutanenitrile with ammonia under high pressure, followed by catalytic hydrogenation. Alternatively, reductive amination of 2-methylbutan-2-one using sodium cyanoborohydride in methanol may yield the product. Key pitfalls include incomplete reduction (leading to nitrile byproducts) and racemization; monitor reaction progress via TLC or GC-MS .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?

- Methodological Answer : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach. Compare results under standardized conditions (e.g., inert atmosphere, purity of starting materials). Validate yields via quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to minimize instrumental variability .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer : Employ chiral catalysts such as Ru-BINAP complexes for hydrogenation or use enantioselective enzymes (e.g., transaminases). Monitor enantiomeric excess (ee) via chiral GC or HPLC. For resolution, consider diastereomeric salt formation with tartaric acid derivatives .

Q. How should researchers address gaps in ecotoxicological data for this compound?

- Methodological Answer : Conduct biodegradability assays (e.g., OECD 301F) to assess microbial breakdown. Use Daphnia magna acute toxicity tests (OECD 202) for aquatic impact. If experimental data are unavailable, apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict ecotoxicity .

Q. What analytical methods differentiate this compound from structural analogs like 2-Amino-2-ethylbutan-1-ol?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish molecular formulas (C₅H₁₃NO vs. C₆H₁₅NO). Compare ¹³C NMR chemical shifts: the quaternary carbon in this compound (C-2) will show distinct deshielding (~70–75 ppm) versus secondary carbons in analogs .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.